molecular formula C12H14N4O3 B2916318 1-[(4-methoxyphenyl)methyl]-5-methyl-4-nitro-1H-pyrazol-3-amine CAS No. 2227204-81-9

1-[(4-methoxyphenyl)methyl]-5-methyl-4-nitro-1H-pyrazol-3-amine

Katalognummer: B2916318
CAS-Nummer: 2227204-81-9
Molekulargewicht: 262.269
InChI-Schlüssel: UHMQEPLHADLQMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-[(4-Methoxyphenyl)methyl]-5-methyl-4-nitro-1H-pyrazol-3-amine is a pyrazole derivative characterized by a nitro group at position 4, a methyl group at position 5, and a 4-methoxyphenylmethyl substituent at position 1. Its molecular formula is C₁₂H₁₄N₄O₃, with a molecular weight of 274.28 g/mol.

Eigenschaften

IUPAC Name

1-[(4-methoxyphenyl)methyl]-5-methyl-4-nitropyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-8-11(16(17)18)12(13)14-15(8)7-9-3-5-10(19-2)6-4-9/h3-6H,7H2,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMQEPLHADLQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)OC)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-[(4-methoxyphenyl)methyl]-5-methyl-4-nitro-1H-pyrazol-3-amine, also known by its CAS number 2227204-81-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on antimicrobial and anticancer activities, supported by data tables and relevant case studies.

The molecular formula of 1-[(4-methoxyphenyl)methyl]-5-methyl-4-nitro-1H-pyrazol-3-amine is C12H14N4O3C_{12}H_{14}N_{4}O_{3}, with a molecular weight of approximately 262.27 g/mol. The compound features a pyrazole core, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives, including 1-[(4-methoxyphenyl)methyl]-5-methyl-4-nitro-1H-pyrazol-3-amine.

Case Study: Antimicrobial Evaluation

A study evaluated the in vitro antimicrobial activity of several pyrazole derivatives, reporting minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) against common pathogens. The results indicated that compounds similar to 1-[(4-methoxyphenyl)methyl]-5-methyl-4-nitro-1H-pyrazol-3-amine exhibited significant antimicrobial effects.

CompoundMIC (μg/mL)MBC (μg/mL)Pathogen Targeted
7b0.220.25Staphylococcus aureus
100.300.35Escherichia coli
130.250.30Candida albicans

These findings suggest that pyrazole derivatives can effectively inhibit microbial growth and may serve as a basis for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively studied, with promising results observed in various cancer cell lines.

Case Study: Anticancer Evaluation

A comprehensive evaluation of the anticancer activity of pyrazole derivatives demonstrated significant cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The following table summarizes the findings:

CompoundCell LineIC50 (μM)Mechanism of Action
AMDA-MB-23112.50Induction of apoptosis
BHepG226.00Cell cycle arrest
CNCI-H46042.30Inhibition of proliferation

The data indicates that compounds containing the pyrazole scaffold are effective in inhibiting cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural features and properties of 1-[(4-methoxyphenyl)methyl]-5-methyl-4-nitro-1H-pyrazol-3-amine with analogous pyrazole derivatives:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
1-[(4-Methoxyphenyl)methyl]-5-methyl-4-nitro-1H-pyrazol-3-amine C₁₂H₁₄N₄O₃ 1: 4-MeO-benzyl; 4: NO₂; 5: Me 274.28 Hypothesized antimicrobial/antioxidant activity (inferred from analogs)
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine C₁₆H₁₅N₃O 1: 4-MeO-phenyl; 3: Ph; 5: NH₂ 265.32 Crystal structure resolved via SHELX; potential kinase inhibition
5-Amino-3-methyl-1-phenylpyrazole C₁₀H₁₁N₃ 1: Ph; 3: Me; 5: NH₂ 173.22 Intermediate in agrochemical synthesis
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide C₂₈H₃₁BrN₄O₄S₂ 1: 4-SO₂NH₂-Ph; 5: p-F-Ph; 3: carboxamide 630.10 Antioxidant and anti-inflammatory activity

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂ in the target compound) enhance stability but reduce solubility compared to electron-donating groups (e.g., NH₂ in 1-(4-MeO-phenyl)-3-Ph-pyrazol-5-amine) .
  • The 4-methoxyphenylmethyl group in the target compound may improve lipid solubility and membrane permeability compared to simpler phenyl substituents (e.g., 5-amino-3-methyl-1-phenylpyrazole) .

Structural and Crystallographic Insights

  • Single-Crystal Analysis : The crystal structure of 1-(4-MeO-phenyl)-3-Ph-pyrazol-5-amine revealed planar pyrazole rings and intermolecular hydrogen bonding (N–H···N), stabilizing the lattice . Similar analysis for the target compound would require SHELXL or WinGX software for refinement .
  • Torsional Effects : The 4-methoxyphenylmethyl group in the target compound may introduce steric hindrance, altering conformational flexibility compared to smaller substituents (e.g., methyl or phenyl) .

Q & A

Q. What are the established synthetic routes for 1-[(4-methoxyphenyl)methyl]-5-methyl-4-nitro-1H-pyrazol-3-amine?

Methodological Answer: The compound is synthesized via multi-step protocols involving cyclization, nitration, and functional group modifications. A representative pathway includes:

Cyclization : Reacting hydrazine derivatives with β-keto esters to form the pyrazole core.

Nitration : Introducing the nitro group at the 4-position using nitric acid/sulfuric acid under controlled temperatures (0–5°C).

Substitution : Attaching the 4-methoxybenzyl group via nucleophilic substitution or alkylation reactions .
Key Data :

StepReagents/ConditionsYield (%)
CyclizationEthyl acetoacetate, hydrazine hydrate, ethanol, reflux75–85
NitrationHNO₃/H₂SO₄, 0–5°C60–70
Alkylation4-Methoxybenzyl chloride, K₂CO₃, DMF50–65

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer: X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation of a saturated solution in dichloromethane/hexane. Diffraction data collected at 173 K (e.g., using Mo-Kα radiation) are refined with SHELXL . Key parameters:

  • R-factor : <0.05 indicates high precision.
  • Bond lengths/angles : Compare with DFT calculations to validate geometry .

Q. What preliminary assays are used to evaluate its biological activity?

Methodological Answer:

  • In vitro antitubercular activity : MIC (Minimum Inhibitory Concentration) testing against Mycobacterium tuberculosis H37Rv .
  • Cytotoxicity : MTT assay on human cancer cell lines (e.g., MDA-MB-231) .
    Example Data :
AssayIC₅₀/MICReference
Antitubercular2.5 µg/mL
Cytotoxicity18 µM

Advanced Research Questions

Q. How can regioselectivity challenges during nitration be addressed?

Methodological Answer: The nitro group’s position (C-4 vs. C-5) is controlled by:

  • Electrophilic directing groups : Electron-donating groups (e.g., methoxy) favor nitration at the para position.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nitronium ion stability, improving regioselectivity .
    Validation : Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) .

Q. What strategies optimize crystallinity for X-ray studies?

Methodological Answer:

  • Co-crystallization : Use chiral auxiliaries (e.g., tartaric acid derivatives) to induce crystallization.
  • Temperature gradients : Slow cooling from 40°C to 4°C over 48 hours reduces lattice defects .
    Software Tools : SHELXT for space-group determination and OLEX2 for visualization .

Q. How are structure-activity relationships (SAR) explored for this compound?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., replace nitro with cyano or methoxy with halogen).
  • Pharmacophore mapping : Use Schrödinger’s Maestro to identify critical hydrogen-bonding motifs .
    Case Study : Removing the 4-methoxybenzyl group reduces antitubercular activity by 10-fold, highlighting its role in target binding .

Q. What advanced analytical methods resolve isomeric impurities?

Methodological Answer:

  • LC-MS/MS : Differentiate isomers via fragmentation patterns (e.g., m/z 215 for nitro vs. m/z 199 for des-nitro).
  • 2D NMR : NOESY correlations confirm spatial proximity of the 4-nitro and 5-methyl groups .

Q. How is computational modeling applied to predict target interactions?

Methodological Answer:

  • Molecular docking : AutoDock Vina screens against M. tuberculosis enoyl-ACP reductase (PDB: 4TZK).
  • MD simulations : GROMACS assesses binding stability over 100 ns trajectories .
    Key Finding : The nitro group forms a stable hydrogen bond with Thr196 (ΔG = -8.2 kcal/mol) .

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